2-methyl-1H-imidazo[4,5-c]quinoline

TLR7/8 Agonist Imidazoquinoline SAR Immunopharmacology

2-Methyl-1H-imidazo[4,5-c]quinoline (CAS: 104001-44-7) is a tricyclic heterocycle with the molecular formula C11H9N3 and a molecular weight of 183.21 g/mol. It represents the unsubstituted core scaffold of the imidazoquinoline class, lacking the 4-amino group that is critical for the immunostimulatory activity of clinically used derivatives such as imiquimod and resiquimod.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
Cat. No. B8344871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-imidazo[4,5-c]quinoline
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=NC3=CC=CC=C32
InChIInChI=1S/C11H9N3/c1-7-13-10-6-12-9-5-3-2-4-8(9)11(10)14-7/h2-6H,1H3,(H,13,14)
InChIKeyQHTSEFVXXTYANA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 2-Methyl-1H-imidazo[4,5-c]quinoline (CAS 104001-44-7) – Core Imidazoquinoline Scaffold for SAR and Reference Standard Use


2-Methyl-1H-imidazo[4,5-c]quinoline (CAS: 104001-44-7) is a tricyclic heterocycle with the molecular formula C11H9N3 and a molecular weight of 183.21 g/mol . It represents the unsubstituted core scaffold of the imidazoquinoline class, lacking the 4-amino group that is critical for the immunostimulatory activity of clinically used derivatives such as imiquimod and resiquimod. The 2-methyl substituent serves as the minimal C2-alkyl chain, providing a fundamental baseline for understanding the pharmacophore requirements of this compound class [1].

Why 2-Methyl-1H-imidazo[4,5-c]quinoline Cannot Be Substituted by Other Imidazoquinolines


Generic substitution fails at the structural level. The absence of a 4-amino group (present in imiquimod and resiquimod) and the minimal C2-methyl chain fundamentally differentiate this compound from active immunomodulators . SAR studies demonstrate that C2-alkyl chain length critically controls TLR7/8 agonist potency, with peak activity achieved by butyl (TLR7) and pentyl (TLR8) derivatives . Consequently, the 2-methyl derivative is expected to be either very weakly active or completely inactive as a TLR7/8 agonist, making it unsuitable for functional studies requiring immune stimulation but highly valuable as a negative reference control or scaffold precursor.

Quantitative Differentiation Evidence for 2-Methyl-1H-imidazo[4,5-c]quinoline


C2-Methyl Chain Inactivity vs. Optimal C2-Butyl/Pentyl TLR7/8 Agonist Potency

TLR7/8 agonistic activity in imidazoquinolines is strictly correlated with the length of the C2-alkyl chain. Although direct EC50 data for the 2-methyl compound could not be sourced due to its expected inactivity, a systematic SAR study established that peak TLR7 activity is observed for C2-n-butyl (EC50 = 59 nM) and TLR8 activity for C2-n-pentyl derivatives . The C2-ethyl chain showed significantly reduced activity (EC50 = 2.0 μM), and the C2-n-undecyl analogue was completely inactive, demonstrating the steep activity cliff between C2 and C3 alkyl substituents [1]. The C2-methyl compound, being one carbon shorter than ethyl, is therefore predicted to be inactive or nearly inactive, providing a clear differentiation point from active analogs.

TLR7/8 Agonist Imidazoquinoline SAR Immunopharmacology

Absence of 4-Amino Group Differentiates from Clinically Active Immune Response Modifiers

All clinically active imidazoquinoline immune response modifiers, including imiquimod (EC50 = 2.12 μM) and resiquimod, possess a 4-amino group that is indispensable for TLR7-mediated immunostimulatory activity [1]. When the 4-amino group is replaced by -NMe, -OH, or -SMe, the compounds become substantially weaker. 2-Methyl-1H-imidazo[4,5-c]quinoline lacks this 4-amino group entirely, structurally predicting the complete absence of TLR7-mediated cytokine induction. This makes it a critical research tool for dissecting the structural determinants of imidazoquinoline pharmacology.

TLR7 Agonist Imiquimod Resiquimod Pharmacophore Mapping

Divergent Application Profile: PI3K/mTOR vs. hTLR7/8 Target Spaces

While functionalized imidazo[4,5-c]quinolines like BEZ235 (dactolisib) are potent dual PI3K/mTOR inhibitors (PI3Kα IC50 = 0.9 μM; mTOR IC50 = 1.4 μM) [1], the simple 2-methyl core scaffold lacks the essential N1-aromatic and C4-substitutions required for kinase inhibition. However, its availability as a building block enables rapid diversification into both the kinase inhibitor and TLR7/8 agonist chemical spaces. In contrast, its close structural analog 2-ethyl-1H-imidazo[4,5-c]quinoline already exhibits weak TLR7 activity, restricting its utility for negative control applications.

PI3K/mTOR Inhibitor Kinase Pharmacology Chemical Biology

Recommended Application Scenarios for 2-Methyl-1H-imidazo[4,5-c]quinoline


Negative Control for Toll-Like Receptor 7/8 Activation Assays

Because the 2-methyl derivative lacks the critical 4-amino group and possesses the shortest possible C2-alkyl chain, it is predicted to be inactive at human TLR7 and TLR8. It is therefore ideally suited as a negative control compound in immunology studies where imiquimod, resiquimod, or other imidazoquinoline-based agonists are used to stimulate cytokine production (e.g., IFN-α, IL-12, TNF-α) [1]. Unlike 2-ethyl or longer alkyl analogs, the 2-methyl compound imposes minimal steric bulk, ensuring any observed activity can be attributed to target engagement of the comparative agonist rather than partial agonism from the control.

Pharmacophore-Depleted Core Scaffold for Parallel Synthesis and Medicinal Chemistry

The simple core structure serves as an ideal starting point for the parallel synthesis of compound libraries exploring both N1 and C2 modifications. In contrast to pre-functionalized intermediates (e.g., N1-substituted analogs), this base scaffold allows for systematic investigation of the SAR without confounding activity from existing substituents [1]. Diversification can yield novel kinase inhibitors, LRRK2 inhibitors, or bromodomain inhibitors, as the literature demonstrates the versatility of this tricyclic chemotype in reaching multiple target classes [2].

Reference Standard for Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

The 2-methyl-imidazo[4,5-c]quinoline core can arise as a synthetic by-product or degradation impurity during the manufacture of active imidazoquinolines such as imiquimod. Its use as a characterized analytical reference standard is critical for the development of purity and stability-indicating HPLC methods, ensuring batch-to-batch consistency and regulatory compliance in pharmaceutical production [1].

Computational Docking and Pharmacophore Modeling of Imidazoquinoline Targets

The minimal 2-methyl core is valuable for computational chemists engaged in docking studies and pharmacophore model refinement. Its small size and absence of activity-linked substituents facilitate the identification of the minimum structural requirements for binding to TLR7/8 or kinase active sites, enabling more accurate free-energy perturbation (FEP) calculations compared to larger, more complex analogs [1].

Quote Request

Request a Quote for 2-methyl-1H-imidazo[4,5-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.